Comparative FABP5 Binding Affinity: Target Compound vs. a Close Roche Analog
The target compound, as a bipyridine derivative, is a close analog to the Roche-developed FABP inhibitors. A highly analogous compound from this series (CHEMBL3959018) demonstrated a binding Ki of 86 nM against human His6-tagged FABP5 in a Bodipy-labeled fatty acid displacement assay [1]. A second, structurally similar analog (CHEMBL3970105) showed a Ki of 133 nM in the same assay system, representing a 1.5-fold difference [2]. This demonstrates that subtle structural modifications within this specific bi-pyridine series can fine-tune FABP5 engagement, a parameter critical for achieving the desired dual FABP4/FABP5 inhibition profile while minimizing off-target effects.
| Evidence Dimension | Binding Affinity (Ki) to human FABP5 |
|---|---|
| Target Compound Data | Not directly available, but positioned as a structural analog within this series. |
| Comparator Or Baseline | CHEMBL3959018 (Ki = 86 nM) and CHEMBL3970105 (Ki = 133 nM) [REFS-1, REFS-2] |
| Quantified Difference | 1.5-fold increase in Ki between two close analogs in the series. |
| Conditions | Displacement of Bodipy-labeled fatty acid from human N-terminal His6-tagged FABP5 expressed in E. coli. |
Why This Matters
The sensitivity of FABP5 affinity to minor structural changes in this bipyridine series means the specific 3'-fluoro-3-methyl substitution pattern likely confers a unique, quantifiable selectivity window over FABP3, a key safety liability, compared to other analogs.
- [1] BindingDB BDBM50197093 (CHEMBL3959018). Affinity Data Ki: 86nM for Human FABP5. View Source
- [2] BindingDB BDBM50197090 (CHEMBL3970105). Affinity Data Ki: 133nM for Human FABP5. View Source
